molecular formula C16H9BrClNOS2 B2875107 (5Z)-3-(4-bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 32091-97-7

(5Z)-3-(4-bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2875107
CAS No.: 32091-97-7
M. Wt: 410.73
InChI Key: UYWWLCSQYSVLAB-ZROIWOOFSA-N
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Description

(5Z)-3-(4-bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a specialized 5-ene-4-thiazolidinone derivative, a class of heterocyclic compounds recognized in medicinal chemistry as a privileged scaffold for drug discovery . This compound features a Z-configuration exocyclic double bond at the C5 position, a critical structural motif known to significantly influence biological activity and molecular properties . The molecular structure incorporates halogen substituents (bromophenyl and chlorophenyl rings), which are frequently employed to optimize pharmacokinetic profiles and enhance binding affinity in biological systems. The 5-ene-4-thiazolidinone core structure demonstrates diverse biological activities, making this compound particularly valuable for investigating anticancer, antimicrobial, and antiviral therapeutic targets . Recent studies indicate that 4-thiazolidinones demonstrate promising anticancer properties through various mechanisms, including inhibition of specific enzymes and interaction with macromolecular targets . The compound's structure-activity relationship follows established patterns where the nature of substituents at the N3 and C5 positions directly correlates with pharmacological effects . Researchers utilize this chemical scaffold extensively in high-throughput screening campaigns, though appropriate controls are recommended as some derivatives may exhibit pan-assay interference characteristics . Synthesized typically via Knoevenagel condensation between the 4-thiazolidinone core and appropriate aromatic aldehydes, this compound represents an important intermediate for developing more complex therapeutic candidates . The presence of multiple reaction centers enables further structural modification through hybrid pharmacophore approaches and molecular complexity generation strategies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(5Z)-3-(4-bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrClNOS2/c17-11-5-7-12(8-6-11)19-15(20)14(22-16(19)21)9-10-3-1-2-4-13(10)18/h1-9H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWWLCSQYSVLAB-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-3-(4-bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a member of the thiazolidinone class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, examining its potential therapeutic effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C23H15BrClN3OC_{23}H_{15}BrClN_3O with a molecular weight of approximately 464.74 g/mol. The structural features include a thiazolidinone core characterized by a five-membered ring that incorporates sulfur and nitrogen atoms, along with halogenated aromatic groups that may enhance its biological interactions.

Structural Characteristics

PropertyValue
Molecular FormulaC23H15BrClN3O
Molecular Weight464.74 g/mol
Core StructureThiazolidin-4-one core
Halogen SubstituentsBromine and Chlorine

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to This compound have shown promising results against various cancer cell lines. A notable study evaluated a series of thiazolidinones for their anticancer activity using the NCI60 cell line panel, revealing significant cytotoxic effects against leukemia subpanel cell lines with GI50 values ranging from 1.64 to 4.58 µM for certain derivatives .

The proposed mechanisms of action for thiazolidinone derivatives include:

  • Inhibition of Cell Proliferation: Many thiazolidinones induce apoptosis in cancer cells by disrupting critical signaling pathways.
  • Anti-inflammatory Properties: Some derivatives exhibit anti-inflammatory effects, which can contribute to their anticancer activity by modulating tumor microenvironments.

Antiviral and Antiparasitic Activities

In addition to anticancer properties, certain thiazolidinones have been evaluated for antiviral and antitrypanosomal activities. For example, compounds in this class demonstrated varying degrees of effectiveness against Trypanosoma brucei, although minimal effects were noted against common viruses such as SARS-CoV and influenza .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is significantly influenced by their structural components. The presence of halogen substitutions (bromine and chlorine) can enhance reactivity and affinity towards biological targets.

Key Findings from SAR Studies

  • Substituent Effects: The position and type of substituents on the aromatic rings affect both the potency and selectivity of the compounds.
  • Core Modifications: Variations in the thiazolidinone core structure can lead to different biological profiles, as observed in related compounds .

Case Studies

Several case studies illustrate the efficacy of thiazolidinones:

  • A study on a series of 5-pyrazoline substituted 4-thiazolidinones reported significant anticancer activity with GI50 values indicating effective inhibition across multiple cancer types .
  • Another investigation into hybrid compounds combining thiazolidinone frameworks with other pharmacophores showed enhanced activity against resistant cancer cell lines.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Parameters of Selected Rhodanine Derivatives
Compound (CAS No.) Substituents (R³, R⁵) MW (g/mol) XLogP3 TPSA (Ų) Notable Features
Target compound (32091-97-7) 4-Bromophenyl, 2-chlorobenzylidene 410.7 5.9 77.7 High lipophilicity, halogenated
(Z)-3-Allyl-5-(4-nitrobenzylidene) Allyl, 4-nitrobenzylidene 323.3 3.2 97.7 Electron-withdrawing nitro group
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl Phenyl, 2-hydroxybenzylidene 325.4 3.1 87.5 Intramolecular H-bonding (S(6) motif)
(5Z)-5-(2,4-Dichlorobenzylidene)-3-isopropyl Isopropyl, 2,4-dichlorobenzylidene 384.3 6.5 77.7 Increased Cl substitution, bulky R³
(5Z)-5-(3,4-Dimethoxybenzylidene)-3-p-tolyl 4-Methylphenyl, 3,4-dimethoxy 383.5 4.0 87.5 Electron-donating methoxy groups
(5Z)-5-(Furan-2-ylmethylidene)-3-(4-chlorophenyl) 4-Chlorophenyl, furan-2-yl 362.8 4.5 97.7 Conjugated heterocyclic substituent
Key Observations:
  • Lipophilicity : The target compound (XLogP3 = 5.9) is more lipophilic than analogues with polar groups (e.g., nitro: 3.2 ; hydroxy: 3.1 ), aligning with its halogen-rich structure.
  • TPSA : Lower TPSA (77.7 Ų) compared to nitro- or hydroxy-substituted derivatives (87.5–97.7 Ų) suggests reduced solubility in polar solvents .
  • Steric Effects : Bulky substituents like isopropyl or 3,4-dimethoxy increase molecular weight but may hinder packing efficiency or receptor binding.

Electronic and Steric Influences

  • Halogen vs. In contrast, hydroxy or methoxy groups donate electron density, stabilizing resonance structures. The nitro group in introduces strong electron withdrawal, which could enhance π-π stacking but reduce nucleophilicity.
  • Ortho vs.

Crystallographic and Hydrogen-Bonding Patterns

  • Target Compound: Limited crystallographic data are available, but analogues like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl exhibit intramolecular C–H⋯S hydrogen bonds forming S(6) motifs and dimerization via intermolecular H-bonds (R₂²(7) and R₂²(10) motifs) .
  • Methoxy-Substituted Analogues : Compounds like may engage in weaker C–H⋯O interactions due to methoxy groups, altering crystal packing compared to halogenated derivatives.

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